Andrew's liver salt

CAS No.: 50813-39-3

Cat. No.: VC1692267

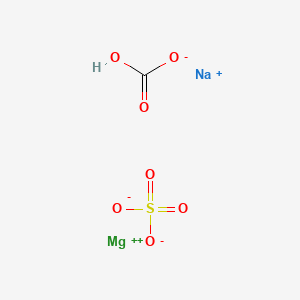

Molecular Formula: CHMgNaO7S

Molecular Weight: 204.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50813-39-3 |

|---|---|

| Molecular Formula | CHMgNaO7S |

| Molecular Weight | 204.38 g/mol |

| IUPAC Name | magnesium;sodium;hydrogen carbonate;sulfate |

| Standard InChI | InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |

| Standard InChI Key | ZDXSOOBRDLVPON-UHFFFAOYSA-K |

| SMILES | C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

| Canonical SMILES | C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Introduction

Historical Background

Andrew's Liver Salt was first sold in 1894 by William Henry Scott and William Murdoch Turner. Their business was initially based in the north-east of England, where they originally imported margarine in the 1870s and 1880s. The company's offices were located in Gallowgate, Newcastle upon Tyne, and the product was named after St Andrew's church nearby. The trademark "Andrews Liver Salt" was officially registered in 1909 .

The business evolved through several corporate changes over the decades:

-

In 1960, Scott and Turner's company merged with Charles Phillips, manufacturers of milk of magnesia, to become Phillips, Scott & Turner.

-

The merged company was subsequently acquired by Frederick Stearns & Co, a subsidiary of Sterling Drug, in 1923.

-

In 1995, the brand was acquired by SmithKline Beecham.

-

Haleon, the successor to SmithKline Beecham, ceased production of Andrews Liver Salts in November 2023 .

Chemical Composition and Properties

Andrew's Liver Salt contains a specific combination of active and inactive ingredients that contribute to its therapeutic effects. The formulation has remained relatively consistent throughout its history.

Table 1: Composition of Andrew's Liver Salt

| Component | Percentage (w/w) | Function |

|---|---|---|

| Sodium Hydrogen Carbonate | 22.6% | Antacid (neutralizes excess stomach acid) |

| Citric Acid | 19.5% | Provides effervescence and alleviates stomach discomfort |

| Magnesium Sulphate Dihydrate | 17.4% | Acts as a laxative |

| Sucrose | 40.5% | Sweetener and bulking agent |

Source: Product packaging information

The molecular formula associated with Andrew's Liver Salt has been reported as CHMgNaO₇S with a molecular weight of 204.37421 . The formulation has a boiling point of 330°C at 760 mmHg .

Mechanism of Action

The three active ingredients in Andrew's Liver Salt work through different but complementary mechanisms:

-

Sodium Hydrogen Carbonate (Sodium Bicarbonate): Acts as an antacid by neutralizing excess hydrochloric acid in the stomach, thereby raising the pH and providing relief from acid-related discomfort. The reaction produces carbon dioxide, contributing to the effervescent effect .

-

Citric Acid: Reacts with sodium bicarbonate in aqueous solution to produce carbon dioxide gas, creating the characteristic effervescence. This effervescence helps disperse the active ingredients and may aid in alleviating gas and bloating. It also contributes to the palatability of the solution .

-

Magnesium Sulphate (Epsom Salt): Functions as an osmotic laxative by drawing water into the intestinal lumen, increasing the water content of stool and stimulating bowel movements. This component provides the laxative effect for which the product is partially indicated .

When combined with water, these ingredients create an effervescent solution that acts both as an antacid for immediate relief of indigestion and as a mild laxative for constipation.

Medical Uses

Approved Uses

Andrew's Liver Salt is officially indicated for the following conditions:

-

As an antacid: For the relief of upset stomach, indigestion, heartburn, and excess acid .

-

For symptom relief in cases of biliousness: A historical term describing symptoms such as nausea, abdominal discomfort, and headache often attributed to digestive disturbances .

Dosage and Administration

The recommended dosage and administration of Andrew's Liver Salt varies depending on the intended use:

Research Findings

Use in Medical Imaging

A clinical study published in PubMed evaluated Andrew's Liver Salt as an effervescent agent in upper gastrointestinal double-contrast radiography. The study, which included 300 upper gastrointestinal tract investigations, found that:

-

Andrews Liver Salt proved effective as an effervescent agent, releasing adequate gas in more than 80% of examinations

-

It disintegrated rapidly with minimal bubble formation and no artifacts

-

It had high patient acceptability

-

It was significantly more cost-effective than standard effervescent agents

This research suggests that Andrew's Liver Salt could serve as a viable, economical alternative to commercial effervescent agents in resource-limited settings.

Cultural Impact

Andrew's Liver Salt achieved significant cultural recognition, particularly in the United Kingdom. As a relatively wealthy company, its manufacturers could afford extensive advertising, including large billboards. Consequently, the brand appears incidentally in numerous British movies, such as in the chase scene in the film "Brighton Rock" .

The product's packaging and marketing have evolved over time, making it a notable artifact in the history of pharmaceutical advertising and consumer healthcare. A historic Andrews Liver Salt tin is preserved in the collection of the National Museum of American History (Smithsonian Institution), indicating its significance in pharmaceutical history .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume